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molecular formula C11H9ClO2 B1582300 4-(chloromethyl)-6-methyl-2H-chromen-2-one CAS No. 41295-65-2

4-(chloromethyl)-6-methyl-2H-chromen-2-one

Cat. No. B1582300
M. Wt: 208.64 g/mol
InChI Key: SPXMXBBTSABPSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08193236B2

Procedure details

To a mixture of 4-methylphenol (21.6 g, 200 mmol) and 4-chloro-3-oxo-butyric acid ethyl ester (32.9 g, 200 mmol) is added dropwise during 30 min. at 0° C. a mixture of concentrated sulfuric acid (180 mL) and water (60 mL). The resulting clear solution is stirred for 18 h at room temperature, during which time a white precipitate is formed. The reaction mixture is poured over crushed ice (1 kg) and the formed precipitate is collected, washed with water and dried in vacuo at 50° C. to yield the title compound as a white powder (35.8 g, 172 mmol, 86%). 1NMR (400 MHz, CDCl3, 298 K): δ=7.45 (s, 1H), 7.40 (d, J=8.6 Hz, 1H), 7.29 (d, J=8.6 Hz, 1H), 6.58 (s, 1H), 4.69 (s, 1H), 2.46 (s, 3H).
Quantity
21.6 g
Type
reactant
Reaction Step One
Quantity
32.9 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
1 kg
Type
reactant
Reaction Step Three
Yield
86%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.C([O:11][C:12](=O)[CH2:13][C:14](=O)[CH2:15][Cl:16])C.S(=O)(=O)(O)O>O>[Cl:16][CH2:15][C:14]1[C:6]2[C:5](=[CH:4][CH:3]=[C:2]([CH3:1])[CH:7]=2)[O:8][C:12](=[O:11])[CH:13]=1

Inputs

Step One
Name
Quantity
21.6 g
Type
reactant
Smiles
CC1=CC=C(C=C1)O
Name
Quantity
32.9 g
Type
reactant
Smiles
C(C)OC(CC(CCl)=O)=O
Step Two
Name
Quantity
180 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
60 mL
Type
solvent
Smiles
O
Step Three
Name
ice
Quantity
1 kg
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting clear solution is stirred for 18 h at room temperature, during which time a white precipitate
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added dropwise during 30 min. at 0° C.
Duration
30 min
CUSTOM
Type
CUSTOM
Details
is formed
ADDITION
Type
ADDITION
Details
The reaction mixture is poured
CUSTOM
Type
CUSTOM
Details
the formed precipitate is collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 50° C.

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
ClCC1=CC(OC2=CC=C(C=C12)C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 172 mmol
AMOUNT: MASS 35.8 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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